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This in-depth technical guide provides researchers, scientists, and drug development

professionals with a comprehensive overview of the SUPERDEX 200 size-exclusion

chromatography (SEC) resin and its compatibility with various chromatography systems. The

SUPERDEX 200 series, including the high-resolution "Increase" variants, is a versatile tool for

the purification and analysis of proteins, monoclonal antibodies, and other biomolecules.

The Principle of SUPERDEX 200 in Size-Exclusion
Chromatography
Size-exclusion chromatography is a powerful technique that separates molecules based on

their hydrodynamic volume in solution. The stationary phase consists of porous beads, and

molecules are separated based on their ability to enter these pores. Larger molecules that are

excluded from the pores travel a shorter path and elute first, while smaller molecules that can

penetrate the pores have a longer path and elute later.

The SUPERDEX 200 matrix is a composite of cross-linked agarose and dextran.[1] This

combination provides the excellent gel filtration properties of dextran with the physical and

chemical stability of cross-linked agarose, resulting in a separation medium with high selectivity

and resolution.[1] The steep selectivity curve of SUPERDEX 200 ensures excellent resolution

of proteins and peptides within its fractionation range.[2]
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Technical Specifications of SUPERDEX 200
Columns
SUPERDEX 200 is available in various pre-packed column formats to suit different application

needs, from analytical scale to small-scale preparative purification. The "Increase" series

features a smaller bead size and a narrower particle size distribution, leading to higher

resolution and shorter run times compared to the standard SUPERDEX 200 columns.[3]

Feature
Superdex
200 HR
10/30

Superdex
200 10/300
GL

Superdex
200
Increase
10/300 GL

Superdex
200
Increase
5/150 GL

Superdex
200
Increase
3.2/300

Particle Size

(mean)
~13 µm ~13 µm ~8.6 µm ~8.6 µm ~8.6 µm

Fractionation

Range

(Globular

Proteins)

10,000 -

600,000

Da[2]

10,000 -

600,000

Da[4]

10,000 -

600,000

Da[5]

10,000 -

600,000

Da[6]

10,000 -

600,000

Da[7]

Exclusion

Limit

(Globular

Proteins)

~1,300,000

Da

~1,300,000

Da[4]

~1,300,000

Da[6]

~1,300,000

Da[6]

~1,300,000

Da

Column

Dimensions

(ID x L)

10 x 300-310

mm[2]

10 x 300-310

mm[4]

10 x 300-310

mm[6]

5 x 153-158

mm[6]
3.2 x 300 mm

Bed Volume ~24 mL[2] ~24 mL[4] ~24 mL[6] ~3 mL[6] ~2.4 mL

Recommend

ed Flow Rate

0.25 - 0.75

mL/min[2]

0.25 - 0.75

mL/min[4]

0.75

mL/min[8]

0.45

mL/min[8]

0.075

mL/min[7]

Maximum

Pressure

1.5 MPa (15

bar, 218 psi)

[4]

1.5 MPa (15

bar, 218 psi)

[4]

5.0 MPa (50

bar, 725 psi)

[6]

10 MPa (100

bar, 1450 psi)

[6]

10 MPa (100

bar, 1450 psi)
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Chemical Compatibility
SUPERDEX 200 columns exhibit broad chemical stability, making them compatible with a wide

range of buffers and solvents commonly used in protein purification and analysis. To prevent

non-specific ionic interactions, it is recommended to use a buffer with an ionic strength of at

least 0.15 M.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b1179642?utm_src=pdf-body
https://cdn.cytivalifesciences.com/api/public/content/digi-12647-pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Agent Concentration
pH Range
(Operational)

pH Range
(Cleaning)

Aqueous Buffers
Commonly used

concentrations
3 - 12[1] 1 - 14[1]

Chaotropic Agents

Guanidine

Hydrochloride
Up to 6 M[1]

Urea Up to 8 M[1]

Detergents

SDS Up to 2%[1]

Non-ionic and ionic

detergents

Standard

concentrations

Organic Solvents

Acetonitrile Up to 30%[1]

Isopropanol Up to 30%

Ethanol Up to 70%

Methanol Up to 100%

Formic Acid Up to 70%

Cleaning Agents

Sodium Hydroxide

(NaOH)
Up to 1 M[5] 1 - 14[5]

Hydrochloric Acid

(HCl)
Up to 0.1 M[5] 1 - 14[5]

Chromatography System Compatibility
A key advantage of SUPERDEX 200 columns is their compatibility with virtually any

chromatography system, provided the system's pump can deliver a precise and accurate flow
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rate within the column's specified pressure limits.[2]

General System Requirements
Pump: Capable of delivering a stable, pulse-free flow at the recommended flow rates for the

specific SUPERDEX 200 column.

Pressure Monitoring: Accurate pressure monitoring to ensure the system operates below the

column's maximum pressure limit.

Injector: A low-volume injector to minimize sample dispersion.

Detector: A UV/Vis detector is standard for protein detection at 280 nm. Other detectors like

refractive index or multi-angle light scattering (MALS) can also be used.

Tubing and Connections: Minimize the length and internal diameter of all tubing to reduce

system dead volume, which can negatively impact resolution, especially with smaller

columns like the SUPERDEX 200 Increase 5/150 GL and 3.2/300.[7][8]

Connecting to Different Systems
The following diagram illustrates the general workflow for connecting a SUPERDEX 200
column to a chromatography system.

Chromatography System

SUPERDEX 200 Column

Pump Injector
Mobile Phase

Sample + Mobile Phase

Detector

Waste/Fraction Collector

SUPERDEX 200

Eluent
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Click to download full resolution via product page

General workflow for connecting a SUPERDEX 200 column.

ÄKTA Systems: SUPERDEX 200 columns are designed for straightforward connection to

ÄKTA systems. They are typically supplied with 1/16" male fingertight connectors.[4] For

older FPLC systems, a union with M6 female and 1/16" male fittings may be required.[4]

Agilent HPLC Systems: Connection to Agilent systems like the 1260 Infinity II LC is readily

achievable.[9] Standard 1/16" stainless steel or PEEK fittings are generally compatible. It is

crucial to use narrow-bore tubing (e.g., 0.12 mm or 0.17 mm ID) to minimize dead volume.

Waters HPLC/UPLC Systems: SUPERDEX 200 columns can be integrated with Waters

systems such as the ACQUITY UPLC. Standard 1/16" fittings are used. For UPLC systems,

minimizing extra-column band broadening is critical, so the shortest possible lengths of the

narrowest appropriate tubing should be used.

Shimadzu HPLC Systems: Compatibility with Shimadzu systems like the Nexera series is

also straightforward.[10] Standard 1/16" fittings are typically used. As with other HPLC

systems, attention should be paid to minimizing system dead volume for optimal

performance.

Experimental Protocol: Protein Separation on
SUPERDEX 200 10/300 GL
This section provides a detailed protocol for a typical protein separation experiment.
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Preparation

Chromatographic Run

Post-Run
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(20% Ethanol)
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Experimental workflow for protein separation using SUPERDEX 200.
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5.1. System Preparation and Equilibration

Buffer Preparation: Prepare the desired mobile phase, for example, 50 mM sodium

phosphate, 0.15 M NaCl, pH 7.0.[4] Filter the buffer through a 0.22 µm filter and degas it

thoroughly.

System Priming: Prime the pump and all lines with the mobile phase to remove any air

bubbles.

Column Installation: Connect the SUPERDEX 200 10/300 GL column to the system,

ensuring a drop-to-drop connection to avoid introducing air.

Column Equilibration: Equilibrate the column with at least two column volumes (~50 mL) of

the mobile phase at the intended flow rate (e.g., 0.5 mL/min) until a stable baseline is

achieved.[4]

5.2. Sample Preparation

Dissolution: Dissolve the protein sample in the mobile phase.

Clarification: Centrifuge the sample at 10,000 x g for 10 minutes or filter it through a 0.22 µm

filter to remove any particulates.[4]

Concentration: The protein concentration should ideally be below 10 mg/mL for optimal

resolution, although concentrations up to 40 mg/mL can be used.[2]

5.3. Method Setup and Execution

Flow Rate: Set a flow rate between 0.25 and 0.75 mL/min. A flow rate of 0.5 mL/min is a

good starting point.[4]

Injection Volume: For high resolution, the sample volume should be between 25 and 250 µL

(0.1-1.0% of the bed volume).[2] A sample volume of up to 500 µL is possible at lower flow

rates.[2]

Data Collection: Set the detector to monitor absorbance at 280 nm.

Run: Inject the prepared sample and start the isocratic elution.
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5.4. Post-Run Procedures and Column Cleaning

Washing: After the run, wash the column with at least two column volumes of the mobile

phase.

Cleaning-in-Place (CIP): For routine cleaning, wash the column with one column volume

(~25 mL) of 0.5 M NaOH at a flow rate of 0.5 mL/min.[4] Immediately rinse with distilled

water followed by equilibration with the mobile phase.

Storage: For long-term storage, wash the column with two column volumes of distilled water,

followed by equilibration with two column volumes of 20% ethanol.[4]

SUPERDEX 200 vs. SUPERDEX 200 Increase: A
Performance Comparison
The SUPERDEX 200 Increase columns offer significant performance advantages over the

standard SUPERDEX 200 columns, primarily due to the smaller and more uniform bead size of

the chromatography resin.
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Parameter SUPERDEX 200 SUPERDEX 200 Increase

Resolution Good

Higher, allowing for better

separation of closely eluting

peaks such as antibody

monomers and dimers.[3]

Run Time Standard

Shorter, due to the ability to

use higher flow rates without

compromising resolution.[3]

Sensitivity Good

Higher, especially with the

3.2/300 column, which

provides a stronger detection

signal for small sample

volumes.[3]

Pressure Tolerance Lower

Higher, allowing for a wider

range of operating flow rates.

[6]

Troubleshooting Guide
Even with robust columns like the SUPERDEX 200, chromatographic issues can arise. The

following decision tree and table provide a guide to troubleshooting common problems.
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Problem Observed

High Backpressure? Poor Resolution? Peak Tailing/Fronting?

Yes No Yes No Yes No

Clogged Frit/Filter Precipitated Sample High Viscosity High Flow Rate Large Sample Volume System Dead Volume Column Overload Secondary Interactions Deteriorated Column

Click to download full resolution via product page

Decision tree for troubleshooting common chromatographic problems.
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Problem Potential Cause Recommended Solution

High Backpressure
Clogged in-line filter or column

frit.

Replace the in-line filter. For

the column frit, back-flush the

column or replace the top filter

if possible.[2]

Precipitated sample on the

column.

Perform a cleaning-in-place

(CIP) procedure with 0.5 M

NaOH.[4]

High viscosity of the mobile

phase or sample.

Reduce the flow rate. Dilute

the sample if it is highly

viscous.[2]

Poor Resolution Flow rate is too high.

Decrease the flow rate,

especially for large molecules.

[2]

Sample volume is too large.

Reduce the injection volume to

0.1-1.0% of the column

volume.[2]

Excessive system dead

volume.

Use shorter, narrower tubing

and minimize the number of

connections.[7][8]

Peak Tailing or Fronting Sample overload.
Reduce the amount of protein

injected.

Non-specific interactions with

the matrix.

Increase the ionic strength of

the mobile phase to at least

0.15 M.[4]

Column bed has deteriorated.

Perform a column efficiency

test. If performance is poor,

consider replacing the column.

Air in the Column
Improper connection or

degassed buffer.

Purge the system with

degassed buffer at a low flow

rate (e.g., 0.5 mL/min).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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